1-(Bromoacetyl)piperidine
Overview
Description
1-(Bromoacetyl)piperidine is an organic compound with the molecular formula C₇H₁₂BrNO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a bromoacetyl group attached to the nitrogen atom of the piperidine ring. It is a solid at room temperature and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
1-(Bromoacetyl)piperidine is a derivative of piperidine, a six-membered heterocyclic amine . Piperidine derivatives are known to exhibit a wide range of biological activities . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Piperidine is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives can interact with various enzymes and proteins
Cellular Effects
Piperidine derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Piperine, a piperidine derivative, has been shown to have varying effects at different dosages in animal models
Metabolic Pathways
Piperine, a piperidine derivative, is known to be biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor
Subcellular Localization
Piperidine derivatives have been shown to form cytoplasmic puncta and regulate other proteins through cytoplasmic oligomerization
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromoacetyl)piperidine can be synthesized through the bromination of acetylpiperidine. The typical synthetic route involves the reaction of piperidine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromoacetyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The bromoacetyl group can be hydrolyzed to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Hydrolysis: Formation of piperidine and acetic acid derivatives.
Scientific Research Applications
1-(Bromoacetyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
2-Bromoacetamide: Similar in structure but with an amide group instead of a piperidine ring.
Bromoacetonitrile: Contains a nitrile group instead of a piperidine ring.
4-Bromobutyronitrile: Similar brominated compound with a different carbon chain length.
Uniqueness: 1-(Bromoacetyl)piperidine is unique due to its combination of a piperidine ring and a bromoacetyl group, which imparts specific reactivity and biological activity. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Properties
IUPAC Name |
2-bromo-1-piperidin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJIPNKXIAJCPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445363 | |
Record name | 1-(Bromoacetyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1796-25-4 | |
Record name | 1-(Bromoacetyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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